4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

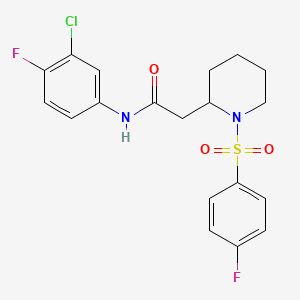

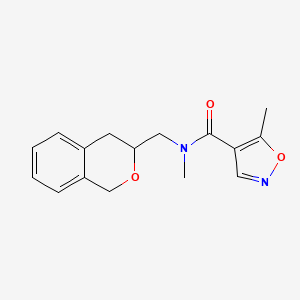

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside is a chemical compound with the molecular formula C21H24O11 . The pyranoside ring in this compound has a chair conformation with the substituted benzene ring occupying an equatorial position . This compound is extensively applied in the field of biomedicine and showcases remarkable efficacy in the management of a plethora of ailments encompassing cancer and inflammation .

Synthesis Analysis

The synthesis of this compound involves a range of readily available glycosyl halides by a solvent-free mechanochemical procedure employing a planetary ball mill . A facile and mild glycosylation reaction in a solid-liquid two-phase system (powdered K2CO3/CHCl3) containing a phase transfer catalyst was found to be efficient for the preparation of glucosides .Molecular Structure Analysis

The title compound, C21H24O11, crystallizes exclusively as the β-anomer . The substituent of the protected sugar at position C-3 is in the axial position, while all other groups are in equatorial positions . The pyranoside ring adopts a stable chair conformation .Chemical Reactions Analysis

The chemical reactions involving this compound are dominated by C—H⋯O interactions that lead to the formation of supramolecular layers in the ab plane .Physical And Chemical Properties Analysis

The pyranoside ring in the compound has a chair conformation with the substituted benzene ring occupying an equatorial position . The crystal packing is dominated by C—H⋯O interactions .Wissenschaftliche Forschungsanwendungen

Formylation of Hydroxyl Groups in Sugars

The formylation of primary hydroxyl groups in sugars using 99% formic acid demonstrates a method to modify glucose derivatives, including the production of formylated compounds as intermediates for further chemical synthesis (Gan & Whistler, 1990).

Synthesis of Fluorine-Containing Derivatives

The reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with various compounds has led to the synthesis of fluorine-containing natural gastrodin analogues and other derivatives, showcasing the versatility of glucose derivatives in synthesizing complex molecules (Lin et al., 1990).

Advanced Glycosylation Techniques

Research has developed advanced glycosylation techniques and strategies, such as the use of specific protecting groups and reagents, to efficiently synthesize complex carbohydrate structures, including disaccharides and oligosaccharides. These methods have broad applications in the synthesis of bioactive compounds and in studying carbohydrate-based interactions in biological systems (Crich & Yao, 2004).

Synthesis of Protected Branched-tetrasaccharide Thioglycoside

The synthesis of protected branched-tetrasaccharide thioglycoside illustrates the potential for creating branched oligosaccharides, important for the development of glycoconjugate vaccines and for studying the biological functions of complex carbohydrates (Motawia et al., 1994).

Practical Synthesis of Glucopyranoside Derivatives

Practical methods for the synthesis of glucopyranoside derivatives, such as 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, have been developed. These methods are suitable for large-scale preparation and have implications for the synthesis of bioactive agents (Yuasa & Yuasa, 2004).

Carbohydrate-functionalized Surfaces

The electrochemical immobilization of glucoside compounds on surfaces demonstrates the application of carbohydrate chemistry in material science, particularly in creating carbohydrate-functionalized surfaces for various technological and biomedical applications (Peigneguy et al., 2018).

Zukünftige Richtungen

Given its efficacy in managing ailments like cancer and inflammation, 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside could be further explored in the field of biomedicine . More research could be conducted to understand its mechanism of action and potential applications in treating other diseases.

Wirkmechanismus

Target of Action

It is known that this compound is extensively applied in the field of biomedicine and shows remarkable efficacy in the management of ailments encompassing cancer and inflammation . This suggests that its targets may be related to these disease pathways.

Mode of Action

It is known to serve as a precursor for the production of pioneering pharmaceutical agents that selectively address molecular targets , which implies that it may interact with its targets to induce therapeutic effects.

Biochemical Pathways

Given its application in managing cancer and inflammation , it can be inferred that it may influence pathways related to cell proliferation, apoptosis, and inflammatory responses.

Result of Action

Given its efficacy in managing ailments such as cancer and inflammation , it can be inferred that it may induce changes at the molecular and cellular levels that contribute to its therapeutic effects.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLMQSSFJCERSO-YMQHIKHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2878678.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2878685.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2878691.png)

![[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B2878692.png)